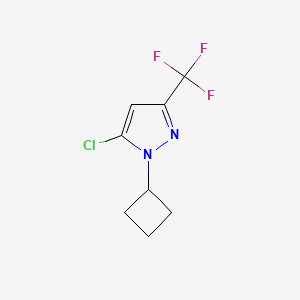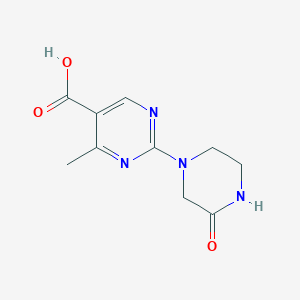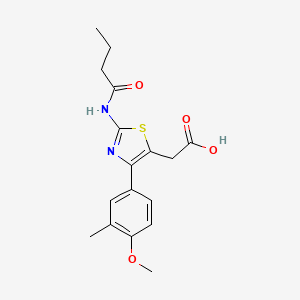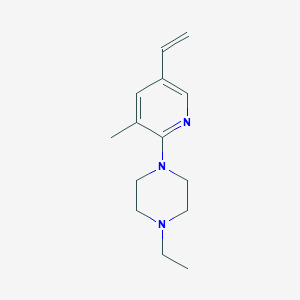
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol is an organic compound that features both a tertiary amine and a primary alcohol functional group
Métodos De Preparación
The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol can be achieved through several routes. One common method involves the reaction of 6-(Dimethylamino)-5-methylpyridine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted amines.
Aplicaciones Científicas De Investigación
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, modulating their activity. The primary alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol can be compared with other similar compounds, such as:
2-(Dimethylamino)ethanol: This compound also contains a tertiary amine and a primary alcohol group but differs in its overall structure and reactivity.
N,N-Dimethylaminoethanol: Similar in functional groups but with different applications and chemical properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-[6-(dimethylamino)-5-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(8(2)13)6-11-10(7)12(3)4/h5-6,8,13H,1-4H3 |
Clave InChI |
OCPFRJSSLBUIAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N(C)C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)






![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)


![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)


